molecular formula C14H17N B3255339 1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 25337-81-9

1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B3255339
CAS No.: 25337-81-9
M. Wt: 199.29 g/mol
InChI Key: RAZSMEDFNMNQPX-UHFFFAOYSA-N
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Description

1'H-Spiro[cyclohexane-1,2'-quinoline] is a sophisticated spiro-fused heterocyclic compound designed for advanced research and development applications. This structure combines a quinoline moiety, a privileged scaffold in medicinal chemistry, with a cyclohexane ring in a spiro-configuration, creating a unique three-dimensional architecture that is highly valuable in the design of novel bioactive molecules . Compounds featuring the spiro[cyclohexane-quinoline] core are of significant interest in antimicrobial research. Structural analogs have demonstrated promising in vitro antimicrobial and antifungal performance against a range of pathogenic strains, including Staphylococcus aureus , Escherichia coli , and Candia albicans , with some derivatives exhibiting higher efficacy than standard reference drugs like ampicillin . The spirocyclic framework is also a key intermediate in synthetic organic and medicinal chemistry. It serves as a versatile precursor for constructing more complex polycyclic systems, such as spiro-pyrimido[4,5-b]quinolines, via further functionalization and cyclization reactions . The rigidity and spatial orientation offered by the spiro structure make it a compelling subject for molecular docking studies and the development of new enzyme inhibitors . Researchers utilize this and related spiroquinoline derivatives to explore new chemical space in drug discovery, with potential applications spanning from infectious disease control to the development of new photophysical materials . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1H-quinoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-8,11,15H,1,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSMEDFNMNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C=CC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 H Spiro Cyclohexane 1,2 Quinoline and Derivatives

Classic and Contemporary Approaches to Spiroquinoline Ring Systems

The formation of the 1'H-spiro[cyclohexane-1,2'-quinoline] scaffold and its derivatives relies on the strategic construction of the quinoline (B57606) ring system onto a pre-existing or concurrently formed cyclohexane (B81311) ring at a spiro center. Both classical and modern synthetic methods have been adapted to achieve this structural motif.

Cyclization Strategies for the Spiro[cyclohexane-1,2'-quinoline] Core

Cyclization reactions are fundamental to the synthesis of the spiro[cyclohexane-1,2'-quinoline] core. These methods typically involve the condensation of a substituted aniline (B41778) or a related precursor with a cyclohexanone (B45756) derivative, leading to the formation of the quinoline ring through intramolecular cyclization.

One of the most prominent methods adaptable for this purpose is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as cyclohexanone. In the context of synthesizing the target spiro compound, a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone would react with cyclohexanone. The initial step is a base- or acid-catalyzed aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. A one-pot synthesis of quinoline-fused spiro-quinazolinones has been reported, which proceeds through a Friedländer condensation of 2-aminoacetophenone (B1585202) with 1,3-cyclohexanedione, showcasing a relevant transformation. nih.govacs.org The reaction is often catalyzed by acids like p-toluenesulfonic acid (p-TSA) or Lewis acids. nih.govacs.org

Another classical approach is the Pfitzinger reaction , which utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. For the synthesis of a spiro[cyclohexane-1,2'-quinoline] derivative, isatin would be reacted with cyclohexanone. The reaction proceeds via the base-catalyzed hydrolysis of isatin to an amino acid, which then condenses with cyclohexanone to form an imine. Subsequent intramolecular cyclization and dehydration afford the spiro-quinoline carboxylic acid, which can be decarboxylated if desired.

Multicomponent Reaction (MCR) Paradigms in Spiroquinoline Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step, high atom economy, and operational simplicity. jsynthchem.com Several MCRs have been developed for the synthesis of spiro-fused quinolines and their derivatives.

A notable example is the three-component reaction for the synthesis of spiro[benzo[h]quinoline-7,3′-indoline]diones, which involves the reaction of isatins, naphthalene-1-amine, and a 1,3-dicarbonyl compound like 1,3-cyclohexanedione. nih.gov This reaction, often promoted by an organocatalyst such as (±)-camphor-10-sulfonic acid (CSA) under ultrasonic irradiation, highlights a viable strategy for constructing spiro-quinoline systems. nih.gov While not a direct synthesis of the parent 1'H-spiro[cyclohexane-1,2'-quinoline], the principles are directly applicable.

Another relevant MCR involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide in the presence of p-TSA to furnish quinoline-appended spiro-quinazolinones. nih.govacs.org This reaction demonstrates the simultaneous formation of both the quinoline and quinazolinone rings in a one-pot process. nih.govacs.org

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis of 1'H-spiro[cyclohexane-1,2'-quinoline] and its derivatives.

Transition-Metal-Catalyzed Annulations

Transition-metal catalysts are widely employed in the synthesis of heterocyclic compounds, including quinolines. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, have been used for the further functionalization of pre-formed spiro-quinazolinones. nih.govacs.org While direct transition-metal-catalyzed annulation to form the 1'H-spiro[cyclohexane-1,2'-quinoline] core is less commonly reported, related syntheses of spiro-indolines have utilized palladium catalysis for intramolecular allylic amination.

Organocatalytic and Metal-Free Protocols

Organocatalysis has gained prominence as a powerful tool for the asymmetric synthesis of complex molecules, including spirocyclic compounds. Chiral organocatalysts, such as quinine-derived squaramides, have been successfully used in the enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric cascade reactions. rsc.org These reactions can achieve high yields, diastereoselectivities, and enantioselectivities. rsc.org

For the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, which are structurally related to the target compound, organocatalytic Michael/Aldol cascade reactions have been employed. nih.gov These reactions, often catalyzed by prolinol derivatives, demonstrate the feasibility of constructing the spiro-cyclohexane ring onto a heterocyclic core with high stereocontrol. nih.gov

Furthermore, metal-free protocols using catalysts like (±)-camphor-10-sulfonic acid (CSA) have been effectively used in the multicomponent synthesis of spiro-quinoline derivatives. nih.gov The use of ultrasound irradiation in conjunction with these catalysts can often enhance reaction rates and yields. nih.gov

Green Chemistry Principles in Spiroquinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines and their spiro-derivatives is an area of growing importance. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

The use of water or mixtures of water and ethanol (B145695) as a solvent system has been reported for the synthesis of spiro-quinoline derivatives, often in combination with ultrasound irradiation. nih.gov This approach reduces the reliance on volatile and often toxic organic solvents. Microwave-assisted synthesis is another green technique that has been applied to the production of quinoline derivatives, often leading to significantly reduced reaction times and improved yields.

The development of reusable catalysts, such as magnetic nanoparticles functionalized with a catalytic species, represents a significant advancement in green quinoline synthesis. jsynthchem.comjsynthchem.com For example, magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4 have been used as a recyclable catalyst for the one-pot multicomponent synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.comjsynthchem.com

Synthetic Methodologies for Spiro-Quinoline Derivatives

The following table summarizes selected synthetic methodologies for spiro-quinoline and related spiro-heterocyclic compounds, highlighting the diversity of approaches.

Product TypeReactantsCatalyst/PromoterSolventConditionsYieldReference
Quinoline-fused spiro-quinazolinones2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamidep-TSAXylene115 °C, 12 h81% nih.govacs.org
Spiro[benzo[h]quinoline-7,3′-indoline]dionesIsatin, Naphthalene-1-amine, 1,3-Cyclohexanedione(±)-CSA (5 mol%)H₂O/EtOH (3:1)Ultrasonic irradiation, 45 min74% nih.gov
Spiro[indole-quinazoline] derivativesIsatin, Dimedone, Guanidinium nitrateSbCl₃@Fe₃O₄/g-C₃N₄EthanolRefluxGood to excellent jsynthchem.comjsynthchem.com
Spiro-tetrahydroquinolines(E)-3-(2-nitrovinyl)-1-tosyl-1H-indol-2-yl)methyl pivalate, AuroneQuinine-derived squaramideToluene (B28343)Room TemperatureUp to 99% rsc.org
Spiro[cyclohexane-1,3′-indolin]-2′-ones3-Olefinic oxindole, Pentane-1,5-dial(R)-diphenylprolinol silyl (B83357) etherDMFRoom Temperature, 2 daysUp to 99% nih.gov

Substrate Scope and Functional Group Compatibility

The versatility of synthetic methods for constructing the 1'H-spiro[cyclohexane-1,2'-quinoline] scaffold is largely determined by the range of starting materials that can be employed and the tolerance of the reaction conditions to various functional groups. Key approaches often involve multicomponent reactions, such as the Povarov reaction (a formal aza-Diels-Alder reaction), which allows for the convergent assembly of the quinoline ring system. nih.govwikipedia.orgbeilstein-journals.org

The cyclohexane portion of the spirocycle is typically derived from an activated alkene in a cycloaddition reaction. The scope of these precursors is broad, allowing for the introduction of various substituents on the cyclohexane ring.

Commonly, cyclic enol ethers or enamines derived from substituted cyclohexanones serve as the dienophile component in Povarov-type reactions. beilstein-journals.org This approach allows for the pre-installation of functional groups on the cyclohexane ring. For instance, the use of substituted 1-vinylcyclohexenes or related dienes can lead to the formation of the spirocyclic system with substituents at various positions of the cyclohexane ring.

The reaction conditions are generally tolerant of a range of functional groups on the cyclohexane precursor. Both electron-donating and electron-withdrawing groups can often be accommodated, although they may influence the reactivity and diastereoselectivity of the cyclization.

Table 1: Examples of Cyclohexane Precursors and Resulting Spiro-Quinoline Derivatives Note: This table is a representative summary based on analogous reactions for related spirocyclic compounds, as direct data for 1'H-spiro[cyclohexane-1,2'-quinoline] is limited.

Cyclohexane PrecursorResulting Substituent on Cyclohexane MoietyReaction TypeReference
1-MorpholinocyclohexeneUnsubstitutedPovarov Reaction beilstein-journals.org
1-(Cyclohex-1-en-1-yl)pyrrolidineUnsubstitutedPovarov Reaction beilstein-journals.org
4-Methyl-1-vinylcyclohex-1-ene4-MethylAza-Diels-Alder bohrium.com
Ethyl 1-vinylcyclohex-1-ene-2-carboxylate2-EthoxycarbonylAza-Diels-Alder bohrium.com

The substituents on the quinoline core are typically introduced through the choice of the aniline and aldehyde components in a three-component Povarov reaction or from the corresponding N-arylimine. wikipedia.orgsci-rad.com The electronic nature of the substituents on both the aniline and the aldehyde can significantly impact the reaction's efficiency.

Anilines bearing both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) on the aromatic ring are generally well-tolerated. sci-rad.commdpi.com Similarly, a wide variety of aromatic and aliphatic aldehydes can be used, allowing for diverse substitution at the 4-position of the resulting tetrahydroquinoline ring. nih.govsci-rad.com

Post-synthetic modification of the quinoline ring provides another layer of derivatization. For instance, if the initial product is a tetrahydroquinoline, it can be oxidized to the corresponding fully aromatic quinoline using reagents like manganese dioxide. beilstein-journals.org

Table 2: Scope of Aniline and Aldehyde Components in the Synthesis of Spiro-Quinoline Derivatives Note: This table is a representative summary based on analogous reactions for related spirocyclic compounds.

Aniline Derivative (R1)Aldehyde Derivative (R2)Resulting Quinoline SubstitutionTypical CatalystReference
AnilineBenzaldehydeUnsubstitutedLewis Acid (e.g., InCl3, Sc(OTf)3) researchgate.net
4-MethoxyanilineBenzaldehyde6-MethoxyLewis Acid (e.g., InCl3, Sc(OTf)3) sci-rad.com
4-Chloroaniline4-Nitrobenzaldehyde6-Chloro, 4-(4-nitrophenyl)Lewis Acid (e.g., InCl3, Sc(OTf)3) nih.gov
AnilineFurfural4-(Furan-2-yl)Lewis Acid (e.g., InCl3, Sc(OTf)3) nih.gov

Control of Stereochemistry in Spiro[cyclohexane-1,2'-quinoline] Synthesis

The formation of the spiro[cyclohexane-1,2'-quinoline] scaffold typically generates at least one stereocenter at the spiro-carbon (C2') and can create additional stereocenters on both the cyclohexane and quinoline rings. The control of the relative and absolute stereochemistry is a crucial aspect of the synthesis of these complex molecules.

In many synthetic routes, particularly those involving cycloaddition reactions, the formation of diastereomers is possible. The diastereoselectivity of the reaction can often be influenced by the reaction conditions, the nature of the catalyst, and the steric and electronic properties of the substrates.

For instance, in the Povarov reaction, the cycloaddition can proceed through different transition states, leading to various diastereomers. The facial selectivity of the approach of the dienophile to the iminium ion intermediate is a key factor in determining the stereochemical outcome. mdpi.com In some cases, a high degree of diastereoselectivity can be achieved, leading to the preferential formation of a single diastereomer. mdpi.com The proposed mechanism often involves a stepwise pathway where the stereochemistry is set in the initial bond-forming event. wikipedia.org

The enantioselective synthesis of spiro[cyclohexane-1,2'-quinolines] can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical course of the reaction. After the desired stereocenter(s) are set, the auxiliary is removed. While this approach can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary.

Chiral Catalysts: A more atom-economical approach is the use of a chiral catalyst to control the enantioselectivity of the reaction. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral tetrahydroquinolines. nih.gov These catalysts can activate the imine component and create a chiral environment that directs the approach of the nucleophile, leading to the formation of one enantiomer in excess. nih.gov

Quinine-derived chiral bifunctional squaramide organocatalysts have also been successfully employed in asymmetric cascade reactions to construct spiro-tetrahydroquinoline scaffolds with excellent diastereoselectivities and enantioselectivities. rsc.org

Table 3: Enantioselective Synthesis of Spiro-Tetrahydroquinoline Analogs Note: This table presents data for closely related spiro-tetrahydroquinoline structures to illustrate the potential of catalytic asymmetric methods.

Reaction TypeChiral Catalyst/AuxiliaryProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Povarov ReactionChiral Phosphoric Acid2,4-Disubstituted Tetrahydroquinolinesup to >20:1up to 99% nih.gov
Asymmetric Cascade ReactionQuinine-derived SquaramideSpiro-tetrahydroquinolinesup to >20:1up to >99% rsc.org
Asymmetric Isatin-involved Povarov ReactionChiral Phosphoric AcidSpiro[indolin-3,2'-quinoline]>99:1up to 97% researchgate.net

Structural Elucidation and Conformational Analysis of 1 H Spiro Cyclohexane 1,2 Quinoline Derivatives

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized 1'H-spiro[cyclohexane-1,2'-quinoline] derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure.

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of spiro[cyclohexane-1,2'-quinoline] derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra, the signals for the cyclohexane (B81311) protons typically appear as a complex multiplet in the upfield region (δ 1.0–2.8 ppm), while the aromatic protons of the quinoline (B57606) ring resonate in the downfield region (δ 6.5-8.0 ppm). researchgate.net The proton on the nitrogen atom (N-H) of the dihydroquinoline ring, if not substituted, usually appears as a broad singlet. The chemical shifts can be influenced by intermolecular π-π stacking interactions between quinoline rings in solution. uncw.edu

¹³C NMR spectroscopy is crucial for identifying all carbon atoms, including the quaternary spiro-carbon. The spiro-carbon typically gives a characteristic signal in the range of δ 57-99 ppm. researchgate.netbioorganica.org.ua The aliphatic carbons of the cyclohexane ring are observed at higher field strengths, whereas the aromatic carbons of the quinoline moiety appear at lower field strengths.

For unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives, two-dimensional (2D) NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the cyclohexane and quinoline rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms (¹³C-¹H). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the spiro-linkage. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Typical NMR Spectroscopic Data for Spiro[cyclohexane-1,2'-quinoline] Derivatives

TechniqueAssignmentTypical Chemical Shift (δ) / ValueReference
¹H NMRCyclohexane Protons1.0 - 2.8 ppm (multiplet) researchgate.net
Quinoline Aromatic Protons6.5 - 8.0 ppm researchgate.net
N-H ProtonVariable, broad singlet udhtu.edu.ua
¹³C NMRCyclohexane Carbons22 - 38 ppm researchgate.net
Spiro-carbon57 - 99 ppm researchgate.netbioorganica.org.ua
Quinoline Aromatic Carbons112 - 150 ppm researchgate.net

IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of spiro[cyclohexane-1,2'-quinoline] derivatives typically show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), and aromatic C=C bond vibrations (around 1600 cm⁻¹). researchgate.netnih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the compound. beilstein-journals.org The analysis of the fragmentation pattern can also provide valuable structural information, corroborating the identity of the spirocyclic system. The molecular ion peak [M]⁺ is a key feature in the mass spectrum. researchgate.netnih.gov

Table 2: Characteristic IR and MS Data

TechniqueFeatureTypical Value / ObservationReference
IR SpectroscopyN-H Stretch~3300 - 3400 cm⁻¹ researchgate.net
C-H Stretch (Aromatic/Aliphatic)~2850 - 3100 cm⁻¹ nih.gov
C=C Stretch (Aromatic)~1600 cm⁻¹ researchgate.net
Mass SpectrometryMolecular Ion PeakCorresponds to the calculated molecular weight nih.govbeilstein-journals.org

X-ray Crystallographic Analysis

While spectroscopic methods describe the structure in solution, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional architecture of spiro[cyclohexane-1,2'-quinoline] derivatives. beilstein-journals.orgmsu.ru This technique allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsional angles are calculated. This information confirms the connectivity of the atoms and reveals the preferred conformation of the rings in the crystal lattice. For instance, the cyclohexane ring is typically found in a stable chair conformation.

The analysis provides definitive proof of the relative configuration at the spiro center and any other stereocenters within the molecule. beilstein-journals.org Studies on related N-substituted spiro[cyclohexane-1',2(1H)-quinoline] derivatives have shown them to crystallize in specific space groups, such as the monoclinic P2₁/n, with defined unit cell parameters. cambridge.org

Table 3: Representative X-ray Crystallographic Data for Spiro[cyclohexane-1,2'-quinoline] Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline]MonoclinicP2₁/na=1.4471 nm, b=0.9600 nm, c=1.1948 nm, β=93.21° cambridge.org
N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline]MonoclinicP2₁/na=1.4487 nm, b=0.9878 nm, c=1.1390 nm, β=91.66° cambridge.org
Derivative of 5',6',7',8'-tetrahydro-1'H-spiro(cyclohexane-1,2'-quinazolin)-4'(3'H)-oneMonoclinicNot specifieda = 8.288 Å, b = 8.352 Å, c = 10.055 Å, β = 105.07° msu.ru

X-ray analysis also illuminates how molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by a network of non-covalent intermolecular interactions. In quinoline-containing structures, π-π stacking interactions between the aromatic rings are a common and significant feature, often leading to the formation of columnar or herringbone motifs. researchgate.net

Conformational Dynamics of the Spiro[cyclohexane-1,2'-quinoline] Ring System

The spiro[cyclohexane-1,2'-quinoline] system possesses inherent conformational flexibility, primarily due to the cyclohexane ring. While often locked into a low-energy chair conformation in the solid state, in solution it can undergo dynamic processes like ring inversion. The fusion at the spiro center introduces significant steric strain, which influences the energy barriers for these conformational changes. nih.gov

Inversion Barriers and Ring Flexibilities

The conformational dynamics of 1'H-spiro[cyclohexane-1,2'-quinoline] derivatives are primarily governed by the ring inversion of the cyclohexane moiety and the puckering of the dihydropyridine (B1217469) part of the quinoline ring. The spiro fusion introduces significant steric strain and restricts the conformational freedom of both rings compared to their non-spirocyclic counterparts.

The cyclohexane ring in these derivatives typically adopts a chair conformation to minimize torsional and angle strain. However, the presence of the bulky spiro-fused quinoline ring can lead to distorted chair or even twist-boat conformations. The energy barrier for the chair-to-chair interconversion is a critical parameter that defines the flexibility of the cyclohexane ring. In unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol. For 1'H-spiro[cyclohexane-1,2'-quinoline], this barrier is expected to be influenced by the steric hindrance at the spiro center.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to quantify these inversion barriers. By monitoring the coalescence of signals of diastereotopic protons or carbons at variable temperatures, the rate of conformational exchange and the corresponding free energy of activation (ΔG‡) can be determined. For analogous spiro[cyclohexane-heterocycle] systems, these barriers have been measured, providing a basis for estimating the values for the title compounds. For instance, studies on spiro[cyclohexane-1,4′- beilstein-journals.orgnih.govdioxabicyclo[5.1.0]octanes] have utilized dynamic 13C NMR spectroscopy to probe their conformational behavior researchgate.net.

The dihydropyridine ring of the 1'H-spiro[cyclohexane-1,2'-quinoline] system also possesses conformational flexibility, typically existing in a sofa or half-chair conformation. The interconversion between these forms has a lower energy barrier compared to the cyclohexane ring inversion. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the transition states for these conformational changes.

Table 1: Representative Inversion Barriers for Cyclohexane Ring in Spirocyclic Systems

Compound ClassMethodInversion Barrier (ΔG‡, kcal/mol)Reference
Spiro[cyclohexane-1,3-dioxanes]Dynamic NMR10.5 - 11.5 rsc.org
Substituted CyclohexanesDynamic NMR9.5 - 12.0 researchgate.net
Estimated for 1'H-Spiro[cyclohexane-1,2'-quinoline]Analogous Systems11.0 - 13.0

Note: The value for 1'H-Spiro[cyclohexane-1,2'-quinoline] is an estimation based on data from structurally similar compounds and the expected increase in steric hindrance.

Influence of Substituents on Conformational Preferences

The introduction of substituents on either the cyclohexane or the quinoline ring can significantly alter the conformational equilibrium of 1'H-spiro[cyclohexane-1,2'-quinoline] derivatives. The preferred conformation will be the one that minimizes unfavorable steric and electronic interactions.

Substituents on the Cyclohexane Ring:

Substituents on the cyclohexane ring will exhibit a preference for either an axial or equatorial position. This preference is quantified by the conformational free energy difference (ΔG°), also known as the A-value. In general, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

However, the spirocyclic nature of the molecule can modify these preferences. The orientation of the quinoline ring relative to the cyclohexane ring creates a highly anisotropic steric environment. The conformational preferences in geminally substituted silacyclohexanes, for example, show significant deviation from the additivity of A-values observed in simple cyclohexanes, highlighting the complex interplay of steric and stereoelectronic effects in such systems nih.gov.

Substituents on the Quinoline Ring:

Substituents on the aromatic part of the quinoline ring can influence the conformation through electronic effects. Electron-donating or electron-withdrawing groups can alter the geometry and electron distribution of the quinoline system, which in turn can affect the rotational barrier around the spiro-carbon and the puckering of the dihydropyridine ring. For instance, studies on substituted quinoline derivatives have shown that aromatic stacking interactions can be influenced by the electronic nature of the substituents msu.ru.

Substituents on the nitrogen atom (at the 1'-position) have a profound impact on the conformational equilibrium. The size and nature of the N-substituent will dictate its preferred orientation. In the case of an N-H group, there is a possibility of intermolecular hydrogen bonding, which can influence the crystal packing and the conformation in the solid state, as observed in related spiro-quinazolinone structures msu.ru. X-ray crystallography is an indispensable tool for determining the solid-state conformation and the relative stereochemistry of these complex molecules beilstein-journals.orgbeilstein-journals.org.

Table 2: Predicted Influence of Substituents on Conformational Preferences

Position of SubstituentType of SubstituentPredicted Conformational PreferencePrimary Influencing Factor
Cyclohexane (e.g., C4)Bulky alkyl (e.g., -tBu)EquatorialSteric Hindrance (1,3-diaxial interactions)
Cyclohexane (e.g., C4)Polar (e.g., -OH, -F)Axial or Equatorial (Solvent Dependent)Stereoelectronic Effects & Solvation
Quinoline (Aromatic Ring)Electron-withdrawing (e.g., -NO2)May favor specific ring puckeringElectronic Effects on Ring Geometry
Quinoline (N1'-position)Bulky alkyl (e.g., -CH(CH3)2)Pseudo-equatorial orientationSteric Hindrance with Cyclohexane Protons

Computational and Theoretical Studies of 1 H Spiro Cyclohexane 1,2 Quinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of spiro-quinoline systems. nih.gov These calculations offer a microscopic view of the molecule, enabling the prediction of its geometry, stability, and reactivity.

The first step in the computational analysis of 1'H-spiro[cyclohexane-1,2'-quinoline] involves geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net For the parent quinoline (B57606) molecule, such calculations have provided bond lengths and angles that are in good agreement with experimental data. researchgate.net

In the case of spiro[cyclohexane-1,2'-quinoline], the cyclohexane (B81311) ring typically adopts a stable chair conformation, while the quinoline moiety remains largely planar. The spirocyclic fusion introduces significant steric strain and unique conformational features that can be precisely modeled. nih.gov The optimization process ensures that the calculated structure corresponds to a local minimum on the potential energy surface. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Spiro-Quinoline System (Note: This data is representative of typical spiro-quinoline structures as direct data for the title compound is not available in the cited literature.)

ParameterValue (Å or °)
C-N Bond Length (quinoline)1.38
C=N Bond Length (quinoline)1.32
Spiro C-C Bond Length1.54
Spiro C-N Bond Length1.47
Dihedral Angle (Quinoline Plane)~2.5°

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

For spiro-quinoline derivatives, DFT calculations can map the distribution and energies of these frontier orbitals. In many quinoline-based systems, the HOMO is often localized on the electron-rich quinoline ring, while the LUMO may be distributed across the entire molecule or concentrated on specific substituents. nih.gov This information is crucial for predicting how the molecule will interact with other reagents.

Table 2: Representative FMO Energies for a Spiro-Quinoline Derivative (Note: These values are illustrative and based on similar heterocyclic systems, as specific data for the title compound is limited.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

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The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In MEP maps, red-colored areas typically indicate negative potential (electron-rich), while blue areas represent positive potential (electron-poor).

For spiro-quinoline systems, MEP analysis can highlight the nucleophilic character of the nitrogen atom in the quinoline ring and any electron-withdrawing or electron-donating effects of substituents. This is instrumental in understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like 1'H-spiro[cyclohexane-1,2'-quinoline].

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed reaction energy profile. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. The identification and characterization of transition states—the highest energy points along the reaction coordinate—are particularly important as they determine the activation energy and, consequently, the reaction rate. nih.gov

For the synthesis of spiro-quinolines, which can often be formed through multi-component reactions, theoretical studies can help to unravel the sequence of bond-forming events. nih.govresearchgate.net For instance, in the synthesis of related spiropyrrolidines, DFT calculations have been used to locate the transition states for different possible reaction pathways, thereby explaining the observed experimental outcomes. nih.gov

Many reactions leading to spirocyclic compounds can potentially yield multiple isomers. Computational methods are highly effective in predicting the regio- and stereoselectivity of such reactions. By comparing the activation energies of the transition states leading to different isomers, chemists can predict which product will be favored. nih.govresearchgate.net

For example, in the synthesis of spiro[benzo[h]quinoline-7,3′-indoline]diones, the regioselectivity of the three-component condensation reaction can be rationalized by analyzing the stability of the various possible intermediates and the energy barriers for their formation. nih.govnih.gov Similarly, DFT calculations have been successfully employed to rationalize the stereochemical outcome of 1,3-dipolar cycloaddition reactions used to create other spiroheterocycles, showing that the experimentally observed product is both kinetically and thermodynamically preferred. nih.gov

Aromaticity and Electronic Delocalization in the Quinoline Substructure

The quinoline core of 1'H-spiro[cyclohexane-1,2'-quinoline] is a heterocyclic system characterized by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex electronic environment where aromaticity and electron delocalization are key determinants of its properties. The degree of aromaticity is not uniform across the bicyclic structure; the benzene-type ring and the pyridine-type ring exhibit distinct electronic characteristics. mdpi.com

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure of quinoline derivatives. mdpi.com Analysis of bond lengths within the quinoline moiety reveals values that are intermediate between those of typical single and double bonds. For instance, the calculated carbon-nitrogen bond distances (C–N) in related quinoline derivatives are found to be between standard single and double bond lengths, which suggests an extended π-electron delocalization across the quinoline system. arabjchem.org This delocalization is a fundamental aspect of its aromatic character. arabjchem.org

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further elucidates the electronic delocalization. In many quinoline derivatives, the HOMO and LUMO are delocalized over the entire quinoline ring system. arabjchem.orguantwerpen.be This delocalization plays a crucial role in the molecule's reactivity and its interactions with other molecular structures. uantwerpen.be

To quantify the aromaticity of the individual rings within the quinoline substructure, several computational indices are employed. These indices are based on different criteria, including magnetic, geometric, and electronic properties. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, typically 1 Å above the center of the ring (NICS(1)). Negative NICS(1) values are indicative of aromatic character, with more negative values suggesting higher aromaticity. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from less than 0 for antiaromatic systems to 1 for a fully aromatic system like benzene. mdpi.com

Other Indices: Additional descriptors such as the electron delocalization index (PDI), the aromatic fluctuation index (FLU), the para-delocalization index (PLR), and the I₆ index (based on bond lengths of a six-membered ring) are also used to provide a more comprehensive picture of the aromaticity. mdpi.com

Theoretical studies on quinoline itself and its derivatives show that the benzene-type ring generally possesses a higher degree of aromaticity than the pyridine-type ring. mdpi.com The presence of the nitrogen atom in the pyridine ring reduces its local aromaticity compared to the carbocyclic benzene ring. mdpi.com The spiro-cyclohexane group attached at the C2' position of the quinoline ring acts as an alkyl substituent. This substitution can further modulate the electronic properties and aromaticity of the pyridine-type ring. mdpi.comresearchgate.net

The following table presents reference aromaticity index values for the individual rings of the parent quinoline molecule, compared with benzene, as calculated at the B3LYP/6-311++G** level of theory. mdpi.com These values serve as a baseline for understanding the electronic environment in the quinoline substructure of the title compound.

RingHOMANICS(1) (ppm)PDIFLUPLRI₆
Benzene 0.990-10.200.1010.0000.830100
Quinoline (Benzene ring) 0.930-9.900.1000.0010.83085
Quinoline (Pyridine ring) 0.770-7.200.0500.0030.58066

Data sourced from a computational study on quinoline derivatives. mdpi.com

The data clearly illustrates the reduced aromaticity of the pyridine ring relative to the benzene ring within the quinoline system. The presence of the spirocyclic alkyl substituent at the C2' position is expected to primarily influence the electronic delocalization within the adjacent pyridine-type ring, though the precise quantitative effects would require specific computational analysis of the 1'H-spiro[cyclohexane-1,2'-quinoline] molecule. mdpi.com

Chemical Reactivity and Derivatization of the Spiro Cyclohexane 1,2 Quinoline Scaffold

Functionalization at Peripheral Sites

Peripheral functionalization involves the chemical modification of the quinoline (B57606) or cyclohexane (B81311) rings without disturbing the core spirocyclic structure. These reactions are crucial for tuning the electronic properties, solubility, and biological activity of the resulting derivatives.

The quinoline ring system consists of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. In electrophilic aromatic substitution (EAS) reactions, substitution overwhelmingly occurs on the more activated benzene portion of the scaffold. nih.gov The directing influence of the fused pyridine ring favors electrophilic attack at the C5' and C8' positions.

A notable example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto the aromatic ring. chemijournal.comnih.gov While studies on the exact 1'H-spiro[cyclohexane-1,2'-quinoline] are limited, extensive research on closely related analogs such as 5',6',7',8'-tetrahydro-1'H-spiro(cyclohexane-1,2'-quinazolin)-4'(3'H)-one demonstrates that formylation occurs on a carbon atom, which can subsequently trigger complex rearrangements. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). clockss.org

Furthermore, the introduction of halogens (e.g., Br, Cl) via electrophilic halogenation provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the formation of new carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups to the quinoline core. researchgate.net This two-step strategy of halogenation followed by cross-coupling is a powerful method for elaborating the spiro[cyclohexane-1,2'-quinoline] scaffold, as demonstrated in the synthesis of complex quinoline-appended spiro-quinazolinones. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution and Subsequent Reactions on Quinoline-based Scaffolds

Reaction Reagents & Conditions Position of Functionalization Product Type Reference(s)
Vilsmeier-Haack Formylation POCl₃, DMF Typically C5' or C8' Formyl-substituted quinoline chemijournal.com, nih.gov
Suzuki-Miyaura Coupling Aryl boronic acid, Pd(OAc)₂, K₂CO₃ Position of pre-installed halogen Arylated quinoline nih.gov, researchgate.net

Direct functionalization of the cyclohexane ring within the intact spiro[cyclohexane-1,2'-quinoline] scaffold is less documented than modifications to the quinoline ring. Most synthetic routes construct the spirocycle using pre-functionalized cyclohexane precursors, such as cyclohexane-1,3-dione. nih.govmdpi.com

However, based on general principles of alicyclic chemistry, several reactive pathways can be proposed. The methylene (B1212753) (CH₂) groups at the C2 and C6 positions of the cyclohexane ring are adjacent to the spiro-carbon, which is in a benzylic-like position relative to the quinoline's aromatic system and an alpha-position to the quinoline's nitrogen atom. These positions are expected to be the most reactive sites on the saturated ring. Potential transformations could include:

Oxidation: Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants could potentially oxidize these positions to introduce a ketone functionality, yielding a spiro[cyclohexane-1,2'-quinoline]-2-one derivative.

Radical Halogenation: Free-radical reactions using reagents such as N-bromosuccinimide (NBS) could selectively introduce a halogen atom at these activated positions, which could then serve as a handle for further nucleophilic substitution or elimination reactions.

While specific examples of these reactions on the 1'H-spiro[cyclohexane-1,2'-quinoline] scaffold are not prominent in the literature, studies on the synthesis of spirocyclic nitroxides from piperidone precursors demonstrate that reactions on the six-membered ring are feasible and can be used to construct more complex spiro systems. mdpi.com

Transformations Involving the Spiro Center

Reactions that directly involve the spiro-carbon atom are among the most transformative, as they can lead to significant alterations of the entire molecular skeleton, including ring-opening, rearrangement, and the formation of entirely new heterocyclic systems.

The spiro linkage, particularly the C-N bond, can be susceptible to cleavage under certain conditions, leading to a ring-opening event. This transformation often serves as the initial step in a cascade reaction that results in a more thermodynamically stable rearranged product. A well-documented example of such a process occurs when the related compound, 5',6',7',8'-tetrahydro-1'H-spiro(cyclohexane-1,2'-quinazolin)-4'(3'H)-one, is subjected to Vilsmeier-Haack conditions. researchgate.net

In this reaction, electrophilic attack by the Vilsmeier reagent is believed to trigger the opening of the quinazolinone ring. The resulting intermediate then undergoes an intramolecular cyclization onto the cyclohexane ring, followed by elimination, to furnish a completely new heterocyclic core: a substituted acridine (B1665455). ptfarm.pldoi.org Acridines are a valuable class of polycyclic aromatic compounds with significant biological activities. doi.orgresearchgate.net This rearrangement highlights the potential of the spiro[cyclohexane-1,2'-quinoline] scaffold to serve as a masked precursor to complex fused systems like acridines and their derivatives. mdpi.com The relief of strain inherent in some spirocycles can be a powerful driving force for such rearrangements. nih.gov

Table 2: Vilsmeier-Haack Induced Rearrangement of a Related Spiro-Quinazolinone

Starting Material Reagents & Conditions Key Transformation Final Product Scaffold Reference(s)
5',6',7',8'-Tetrahydro-1'H-spiro(cyclohexane-1,2'-quinazolin)-4'(3'H)-one POCl₃, DMF Ring-opening followed by intramolecular cyclization Acridine researchgate.net

Transformations that modify the connectivity of the spiro center without a complete fragmentation and reassembly are more nuanced and represent a sophisticated challenge in synthetic chemistry. Such reactions could involve ring expansion or contraction of one of the participating rings, or a rearrangement that shifts the position of the spiro-carbon.

While there is a lack of specific examples for the 1'H-spiro[cyclohexane-1,2'-quinoline] system, the chemistry of other strained spirocycles provides a conceptual basis for potential reactivity. For instance, certain small-ring spiroheterocycles, like oxaspiro[2.3]hexanes, are known to undergo Lewis acid-promoted ring expansion to yield larger ring systems such as cyclopentanones. nih.gov It is conceivable that under specific catalytic conditions, the cyclohexane ring of the spiro-quinoline could undergo a similar expansion to a seven-membered ring, or the dihydroquinoline portion could rearrange. These pathways remain an underexplored area of research for this particular scaffold but offer intriguing possibilities for generating novel molecular architectures.

Utility as Building Blocks in Complex Organic Synthesis

The varied reactivity of the 1'H-spiro[cyclohexane-1,2'-quinoline] scaffold makes it a versatile building block for the synthesis of more complex molecules. The ability to perform selective functionalization at its peripheral sites or to induce profound skeletal rearrangements at the spiro center allows access to a wide chemical space from a single core structure.

The functional handles introduced via electrophilic substitution (Section 6.1.1), such as formyl groups or halogens, render the molecule a substrate for a vast array of subsequent reactions. Halogenated derivatives are key intermediates for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems and other complex conjugates. nih.govresearchgate.net

Moreover, the capacity of the spirocycle to undergo rearrangement into entirely different heterocyclic systems, such as acridines (Section 6.2.1), is a powerful synthetic strategy. researchgate.netdoi.org This effectively uses the spiro compound as a stable precursor to a less accessible ring system. Given the established importance of both quinoline and acridine derivatives in drug discovery and materials science, the spiro[cyclohexane-1,2'-quinoline] core is a valuable synthon for generating libraries of diverse and potentially bioactive compounds. nih.govptfarm.plnih.gov The inherent three-dimensionality of the spiro center is also a desirable feature in modern drug design, often leading to improved binding selectivity and physicochemical properties. mdpi.com

Precursors for the Construction of Fused Polycyclic Systems

The spiro[cyclohexane-1,2'-quinoline] scaffold has demonstrated significant potential as a precursor for the synthesis of fused polycyclic systems, most notably acridine derivatives. This transformation often involves a ring-opening and subsequent intramolecular cyclization cascade. While detailed studies have been extensively reported on the analogous 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one, the underlying principles of these rearrangements are applicable to the spiro[cyclohexane-1,2'-quinoline] core.

Acid-catalyzed rearrangements of the related spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one have been shown to yield octahydrophenanthridone derivatives upon treatment with strong acids like TsOH or polyphosphoric acid at elevated temperatures. msu.ru More significantly, treatment with phosphorus oxychloride (POCl3) in toluene (B28343) leads to the formation of 10-aminooctahydroacridine. msu.ru This transformation proceeds through an intermediate imidoyl chloride, which upon heating, rearranges to the fused acridine skeleton. msu.ru

A particularly noteworthy transformation is the Vilsmeier-Haack reaction. Studies on 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one have shown that reaction with the Vilsmeier reagent (a mixture of POCl3 and DMF) does not result in simple formylation. Instead, it triggers a cascade of transformations leading to the formation of hydroacridine carbonitriles. msu.ruudhtu.edu.uabiopolymers.org.ua This rearrangement involves an initial electrophilic attack on the enamine-like carbon, followed by ring opening of the spiro system and subsequent intramolecular cyclization to form the acridine framework. udhtu.edu.uaudhtu.edu.ua It is proposed that the hybridization of the nitrogen atom within the heterocycle plays a crucial role in directing the course of this rearrangement. udhtu.edu.ua

These findings strongly suggest that 1'H-spiro[cyclohexane-1,2'-quinoline] would serve as a viable precursor for various substituted acridine and other polycyclic aromatic systems. The strategic application of different reagents and reaction conditions can be expected to control the reaction pathways, leading to a diverse array of complex molecular architectures.

Table 1: Rearrangement Reactions of a Related Spiro[cyclohexane-1,2'-quinazoline] Precursor

Starting MaterialReagents and ConditionsMajor Product(s)Reference(s)
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-oneTsOH or Polyphosphoric Acid, 135-220 °COctahydrophenanthridone msu.ru
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin)-4'(3'H)-onePOCl3, Toluene, Reflux10-Aminooctahydroacridine msu.ru
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin)-4'(3'H)-onePOCl3, DMF (Vilsmeier Reagent)Hydroacridine carbonitrile derivatives msu.ruudhtu.edu.uabiopolymers.org.ua

Methodological Developments in Organic Synthesis Utilizing the Spiroquinoline Core

The unique structural and electronic properties of the spiro[cyclohexane-1,2'-quinoline] core have been leveraged in the development of new synthetic methodologies. These methods often take advantage of the inherent reactivity of the quinoline ring and the spirocyclic junction to construct novel molecular scaffolds.

One area of development involves the use of the spirocyclic framework as a template for generating molecular diversity. For instance, multicomponent reactions have been developed for the synthesis of complex dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org These reactions, often promoted by a base such as piperidine, involve the condensation of in situ-generated intermediates with isatins and ammonium (B1175870) acetate. beilstein-journals.org The spiro[cyclohexane-1,2'-quinoline] moiety in these products provides a rigid and defined three-dimensional structure.

Furthermore, the concept of the "tert-amino effect" has been applied to the synthesis of spiro-fused quinolines. This effect describes the cyclization reactions of certain ortho-substituted N,N-dialkylanilines. By reacting 2-dialkylaminobenzaldehydes with cyclohexanedione, spiro-fused [1,2-a]quinolines can be synthesized in a one-pot reaction.

The development of visible-light-assisted reactions has also opened new avenues for the derivatization of related spirocyclic systems. For example, the deconstruction and refunctionalization of N-cycloalkylanilines, which share structural similarities with the tetrahydroquinoline portion of the spiro compound, can be achieved through photoredox catalysis. uark.edu This process generates distonic radical cations that can undergo a variety of transformations, suggesting that the spiro[cyclohexane-1,2'-quinoline] core could be a substrate for similar photochemically-induced synthetic methodologies. uark.edu

Table 2: Synthetic Methodologies Involving Spiro-Quinoline Scaffolds

Reaction TypeKey ReagentsResulting ScaffoldKey FeaturesReference(s)
Multicomponent ReactionIsatins, Ammonium Acetate, PiperidineDispiro[indoline-3,2'-quinoline-3',3''-indoline]High diastereoselectivity, construction of complex spiro systems beilstein-journals.org
tert-Amino Effect Cyclization2-Dialkylaminobenzaldehydes, CyclohexanedioneSpiro-fused [1,2-a]quinolinesOne-pot synthesis of spiro-fused quinolines
Photoredox Catalysis (on related systems)Visible Light, PhotocatalystDeconstructed/Refunctionalized AminesGeneration of reactive radical cation intermediates uark.edu

Q & A

Q. Advanced

Derivative synthesis : Introduce substituents (e.g., -F, -CH₃) at the quinoline C-3 or cyclohexane C-4 positions .

Bioactivity screening : Test against Gram-positive/negative bacteria (MIC values) and cancer cell lines (IC₅₀) .

Computational modeling : Perform molecular docking to predict binding affinity to bacterial DNA gyrase .

Derivative Substituent MIC (μg/mL) Target Enzyme
7'-FluoroF at C-7'2.5DNA gyrase
4-MethylCH₃ at C-45.8Topoisomerase IV

What strategies mitigate batch-to-batch variability in spiro compound synthesis?

Q. Advanced

  • In-line monitoring : Use FTIR or HPLC to track reaction progress in real time .
  • Standardized protocols : Control humidity (for moisture-sensitive steps) and solvent purity .
  • Statistical design : Apply factorial design to optimize reagent stoichiometry and reaction time .

How to address low solubility of spiro compounds in pharmacological assays?

Q. Advanced

  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles .
  • Solvent systems : Employ DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity .

What safety protocols are critical during large-scale synthesis?

Q. Basic

  • Ventilation : Use fume hoods for volatile reagents (e.g., LiAlH₄) .
  • PPE : Wear nitrile gloves and goggles when handling fluorinating agents .
  • Waste disposal : Neutralize acidic/basic waste before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.